molecular formula C10H13ClN2O2 B7893891 [(2-Chloro-6-nitrophenyl)methyl](propyl)amine

[(2-Chloro-6-nitrophenyl)methyl](propyl)amine

Cat. No.: B7893891
M. Wt: 228.67 g/mol
InChI Key: KDJUJASDQJNORY-UHFFFAOYSA-N
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Description

(2-Chloro-6-nitrophenyl)methylamine is an organic compound that features a chloro and nitro group attached to a phenyl ring, with a methyl and propylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-nitrophenyl)methylamine typically involves the reaction of 2-chloro-6-nitrobenzyl chloride with propylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of (2-Chloro-6-nitrophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-nitrophenyl)methylamine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The amine group can be oxidized to a nitroso or nitro compound under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in solvents like dichloromethane or ethanol.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: (2-Chloro-6-aminophenyl)methylamine.

    Oxidation: (2-Chloro-6-nitrosophenyl)methylamine or (2-Chloro-6-nitrophenyl)methylamine.

Scientific Research Applications

(2-Chloro-6-nitrophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-6-nitrophenyl)methylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

(2-Chloro-6-nitrophenyl)methylamine can be compared with other similar compounds such as:

    (2-Chloro-6-nitrophenyl)methylamine: Similar structure but with a methyl group instead of a propyl group.

    (2-Chloro-6-nitrophenyl)methylamine: Similar structure but with an ethyl group instead of a propyl group.

    (2-Chloro-6-nitrophenyl)methylamine: Similar structure but with a butyl group instead of a propyl group.

The uniqueness of (2-Chloro-6-nitrophenyl)methylamine lies in its specific substituents, which can influence its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[(2-chloro-6-nitrophenyl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-2-6-12-7-8-9(11)4-3-5-10(8)13(14)15/h3-5,12H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJUJASDQJNORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CC=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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